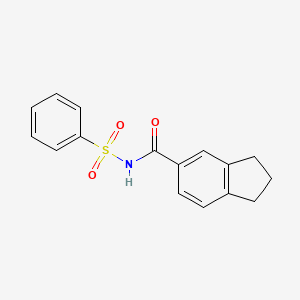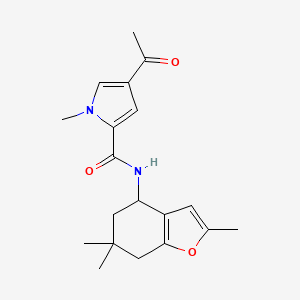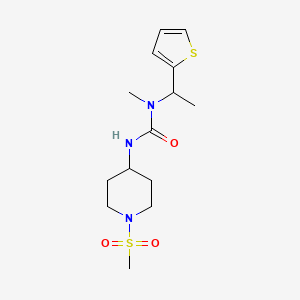
4-(2-hydroxyphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-hydroxyphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)piperazine-1-carboxamide, also known as P7C3, is a small molecule that has shown potential in treating neurodegenerative diseases. The molecule was discovered in 2010 by a team of researchers at the University of Texas Southwestern Medical Center. Since then, several studies have been conducted to investigate the potential of P7C3 in treating various neurological disorders.
作用機序
The exact mechanism of action of 4-(2-hydroxyphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)piperazine-1-carboxamide is not fully understood. However, it is believed to work by promoting the survival of neurons through the activation of a protein called nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is involved in the production of a molecule called nicotinamide adenine dinucleotide (NAD), which is essential for cellular metabolism and energy production.
Biochemical and physiological effects:
4-(2-hydroxyphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)piperazine-1-carboxamide has been shown to have several biochemical and physiological effects. It has been found to increase the levels of NAD in the brain, which is important for neuronal survival and function. Additionally, 4-(2-hydroxyphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)piperazine-1-carboxamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.
実験室実験の利点と制限
One advantage of using 4-(2-hydroxyphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)piperazine-1-carboxamide in lab experiments is its neuroprotective effects, which make it useful in studying neurodegenerative diseases. Additionally, 4-(2-hydroxyphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)piperazine-1-carboxamide is a small molecule, which makes it easy to synthesize and modify for structure-activity relationship studies. However, one limitation of using 4-(2-hydroxyphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)piperazine-1-carboxamide is its limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on 4-(2-hydroxyphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)piperazine-1-carboxamide. One direction is to investigate its potential in treating other neurological disorders, such as multiple sclerosis and Huntington's disease. Additionally, future studies could focus on optimizing the synthesis and formulation of 4-(2-hydroxyphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)piperazine-1-carboxamide for clinical use. Finally, further research is needed to fully understand the mechanism of action of 4-(2-hydroxyphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)piperazine-1-carboxamide and its effects on neuronal survival and function.
In conclusion, 4-(2-hydroxyphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)piperazine-1-carboxamide is a promising small molecule that has shown potential in treating neurodegenerative diseases. Its neuroprotective effects and ability to promote neuronal survival make it an attractive candidate for further research and development.
合成法
The synthesis of 4-(2-hydroxyphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)piperazine-1-carboxamide involves a multistep process that includes the reaction of 4-bromo-2-hydroxyacetophenone with 2-pyrrolidinone, followed by the reaction with piperazine-1-carboxylic acid. The resulting compound is then treated with triphosgene to yield the final product.
科学的研究の応用
4-(2-hydroxyphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)piperazine-1-carboxamide has been shown to have neuroprotective effects in several preclinical studies. It has been found to promote the survival of newborn neurons in the hippocampus, a brain region involved in memory and learning. Additionally, 4-(2-hydroxyphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)piperazine-1-carboxamide has been shown to protect against neuronal death in animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's.
特性
IUPAC Name |
4-(2-hydroxyphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3/c22-15-6-2-1-5-14(15)19-9-11-21(12-10-19)17(24)18-13-16(23)20-7-3-4-8-20/h1-2,5-6,22H,3-4,7-13H2,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKBPSNBGQABTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CNC(=O)N2CCN(CC2)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-hydroxyphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)piperazine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-acetamido-1,3-thiazol-4-yl)methyl]-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide](/img/structure/B7635639.png)
![4-N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide](/img/structure/B7635640.png)

![1-Cyclopropyl-3-[(2,4-dichlorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B7635649.png)
![1-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-1-methyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea](/img/structure/B7635661.png)
![6-Methyl-2-[[methyl(naphthalen-2-ylmethyl)amino]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7635665.png)
![N-[1-(1-benzofuran-2-yl)ethyl]-5-tert-butyl-N,2-dimethylpyrazole-3-carboxamide](/img/structure/B7635674.png)
![1-(1-Cyclopropylethyl)-1-methyl-3-[(1-morpholin-4-ylcyclohexyl)methyl]urea](/img/structure/B7635679.png)
![2-[1-(3,4-difluorophenyl)ethylamino]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B7635682.png)

![[3-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]phenyl]-(2,2,3,3-tetramethylazetidin-1-yl)methanone](/img/structure/B7635692.png)

![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-5-propan-2-yl-1,3,4-thiadiazol-2-amine](/img/structure/B7635710.png)
